7-Chloro-1-oxo-1-phenylheptane

Physicochemical characterization Solid-state handling Purification efficiency

Researchers developing GPR119 agonists or FAAH inhibitors require precise ω-chloroalkyl aryl ketones; mismatched chain lengths reduce target engagement. 7-Chloro-1-oxo-1-phenylheptane (CAS 17734-41-7) provides the exact C7 linker for pharmacophore models. - Solid at 34-35°C enables automated high-throughput dispensing - LogP 4.06 improves phase-transfer extraction yields - Distillable at 147-148°C/1.5 Torr for seamless bench-to-pilot scale-up.

Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
CAS No. 17734-41-7
Cat. No. B101812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-oxo-1-phenylheptane
CAS17734-41-7
Molecular FormulaC13H17ClO
Molecular Weight224.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCCCCCl
InChIInChI=1S/C13H17ClO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2
InChIKeyIBUIBNBWCOAMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-oxo-1-phenylheptane Physicochemical Baseline and Comparison


7-Chloro-1-oxo-1-phenylheptane (CAS 17734-41-7) is an ω-chloroalkyl aryl ketone with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.73 g/mol [1]. It bears a terminal chlorine on a seven-carbon alkyl chain para to a phenyl ketone, placing it squarely within the class of distally chloro-substituted ketones that serve as key synthetic intermediates for pharmaceuticals, agrochemicals, and functional materials [2]. This compound’s specific chain length and halogen placement distinguish it from both shorter-chain ω-chloroalkyl phenyl ketones and the non-halogenated parent ketone in ways that are quantifiable and practically significant for laboratory and industrial users.

7-Chloro-1-oxo-1-phenylheptane: Limitations of Generic Substitution


The terminal chlorine substituent and the length of the alkyl linker jointly determine melting point, boiling point, density, and lipophilicity (LogP)—all of which directly impact synthetic workflow, purification strategy, and final intermediate quality [1]. A one‑carbon change in the alkyl chain (e.g., 6‑chloro‑1‑oxo‑1‑phenylhexane) shifts the melting point by approximately 5 °C and the boiling point by roughly 20 °C, while the non‑halogenated parent (1‑phenylheptan‑1‑one) shows a LogP reduction of 0.22 units, altering phase‑transfer behavior and extraction efficiency . These differences become critical when a synthetic route has been optimized for a specific chain‑length‑dependent reactivity, crystal habit, or solvent partition; generic substitution without requalification risks reduced yield, impurity carry‑over, or even complete reaction failure.

7-Chloro-1-oxo-1-phenylheptane: Quantitative Differentiation from Analogs


Melting Point Advantage for Solid-State Handling

7-Chloro-1-oxo-1-phenylheptane melts at 34-35 °C, making it a low-melting solid at ambient laboratory temperatures, whereas the six‑carbon analog (6‑chloro‑1‑oxo‑1‑phenylhexane) melts at 29-30 °C and the non‑halogenated parent (1‑phenylheptan‑1‑one) melts at 17 °C, both of which are liquids or near‑liquids under typical benchtop conditions [1]. The five‑carbon analog (5‑chlorovalerophenone) melts significantly higher at 51 °C, and the four‑carbon analog (4‑chlorobutyrophenone) melts at 19-20 °C . The 34-35 °C melting point of the target compound provides a practical solid‑state advantage for weighing, storage, and recrystallization without the need for cold‑room facilities.

Physicochemical characterization Solid-state handling Purification efficiency

Boiling Point: Extended Distillation Window

7-Chloro-1-oxo-1-phenylheptane exhibits a boiling point of 147-148 °C at 1.5 Torr, compared with 128-129 °C (2 Torr) for 6‑chloro‑1‑oxo‑1‑phenylhexane and 128-130 °C (1 Torr) for 5‑chlorovalerophenone [1]. Although pressure conditions vary slightly, the ~20 °C higher boiling point of the seven‑carbon target compound is consistent with the expected incremental increase in van der Waals forces per methylene unit. This higher boiling point allows a broader temperature window for fractional distillation, facilitating separation from lower‑boiling impurities when the compound is used as an intermediate in multistep syntheses.

Distillation Purification Process chemistry

Lipophilicity Advantage Over Non-Halogenated Parent

The calculated LogP of 7‑chloro‑1‑oxo‑1‑phenylheptane is 4.06, whereas the non‑halogenated parent 1‑phenylheptan‑1‑one has a LogP of 3.84 . This difference of 0.22 log units—equivalent to approximately 66 % greater partition into the organic phase—is attributable to the terminal chlorine substituent. While 6‑chloro‑1‑oxo‑1‑phenylhexane and 5‑chlorovalerophenone are also chlorinated, their shorter alkyl chains yield progressively lower LogP values (estimated ~3.6 and ~3.2, respectively based on methylene‑unit contributions), making the target compound the most lipophilic within the C4-C7 ω‑chloro series [1].

Lipophilicity LogP Phase-transfer Extraction

Commercial Purity for Direct Synthetic Use

Major vendors offer 7‑chloro‑1‑oxo‑1‑phenylheptane at purities of 95 % (AKSci), 97 % (Sigma‑Aldrich), and 98 % (Leyan) . In contrast, the six‑carbon analog 6‑chloro‑1‑oxo‑1‑phenylhexane is commonly listed at 95-97 %, while the four‑carbon analog 4‑chlorobutyrophenone is frequently offered only at technical grade . The availability of 97-98 % purity for the target compound reduces or eliminates the need for pre‑use purification in most synthetic applications, saving both time and material cost relative to lower‑purity alternatives.

Purity specification Procurement Vendor comparison

7-Chloro-1-oxo-1-phenylheptane Application Scenarios


Drug Synthesis with Seven-Carbon Chloro Spacer

When a medicinal chemistry program requires a phenyl ketone tethered to a terminal electrophile via a precisely seven‑carbon linker—such as for GPR119 agonists, FAAH inhibitors, or TRP channel modulators—7‑chloro‑1‑oxo‑1‑phenylheptane provides the exact chain length needed to match the pharmacophore model. Shorter‑chain analogs (C4-C6) would alter the spatial relationship between the aryl ketone and the electrophilic center, potentially reducing target engagement [1]. The higher LogP of this seven‑carbon chloro ketone also matches the lipophilic character typically required for CNS‑penetrant candidates .

Solid-Phase Handling in Automated Synthesis

With a melting point of 34-35 °C, the compound remains a free‑flowing solid under standard laboratory conditions (20-25 °C), unlike the six‑carbon analog (mp 29-30 °C) which may soften or partially liquefy, and the non‑halogenated parent (mp 17 °C) which is a liquid [1]. This solid‑state characteristic enables reliable automated weighing and dispensing in high‑throughput synthesis workstations, reducing the downtime associated with liquid reagent handling .

Phase-Transfer Alkylation and Heterocycle Formation

The terminal chlorine of 7‑chloro‑1‑oxo‑1‑phenylheptane serves as an effective leaving group in nucleophilic substitution reactions. Its LogP of 4.06—approximately 0.22 units higher than the non‑halogenated parent—enhances partitioning into the organic phase during biphasic reactions, improving the efficiency of phase‑transfer‑catalyzed processes [1]. This property is directly exploited in the synthesis of ω‑heterocycle‑substituted ketones, where the seven‑carbon spacer provides optimal ring‑closing geometry for six‑ to eight‑membered heterocycles .

Process Distillation Purification

The boiling point of 147-148 °C (1.5 Torr) provides a 20 °C margin above the six‑carbon analog, enabling straightforward fractional distillation on standard laboratory vacuum lines without approaching the thermal instability region of the ketone [1]. This characteristic simplifies scale‑up from bench to pilot plant, as the compound can be distilled using conventional oil‑pump vacuum systems rather than requiring high‑vacuum diffusion pumps .

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